Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-

Catalog No.
S602096
CAS No.
1498-88-0
M.F
C19H18N2O3
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihy...

CAS Number

1498-88-0

Product Name

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-

IUPAC Name

1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole]

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C19H18N2O3/c1-18(2)15-6-4-5-7-16(15)20(3)19(18)11-10-13-12-14(21(22)23)8-9-17(13)24-19/h4-12H,1-3H3

InChI Key

PSXPTGAEJZYNFI-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])C)C

Synonyms

1',3',3'-trimethyl-6-nitroindolene-2-spiro-2-benzopyran, 1,3,3-trimetylindolino-6-nitro benzopyrylospiran, 6-NO2-BIPS, TMINBPS, TNSB

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])C)C

Description

The exact mass of the compound Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206176. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Optical Data Storage:

NitroBIPS can be incorporated into materials like poly(vinyl alcohol) (PVA) to create nanofibers that exhibit photochromic behavior. These nanofibers can potentially be used for optical data storage, where information is encoded as light-induced color changes. Source: Sigma-Aldrich product page:

Light-Responsive Liquid Crystals:

Doping liquid crystals with NitroBIPS allows for the development of dual-responsive colored scattering devices. These devices can be triggered by light and electric fields, enabling applications in areas like light modulation and displays. Source: "Dual-responsive spiropyran-doped liquid crystals for electrohydrodynamic instabilities and light modulation" in Dyes and Pigments journal (2017):

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro- is a complex organic compound characterized by its unique spirocyclic structure, which consists of two fused rings sharing a common atom. This compound features a benzopyran and indole moiety, contributing to its potential biological activities. The presence of nitro and trimethyl groups enhances its chemical reactivity and biological profile, making it a subject of interest in medicinal chemistry and organic synthesis.

The chemical behavior of spiro compounds, including Spiro[2H-1-benzopyran-2,2'-[2H]indole], is influenced by their structural features. Common reactions include:

  • Nucleophilic Substitution: The nitro group can undergo reduction to form amines.
  • Electrophilic Aromatic Substitution: The benzopyran ring can participate in electrophilic attacks due to its electron-rich nature.
  • Michael Addition: The compound can act as an acceptor in Michael addition reactions, particularly with nucleophiles.

Research indicates that spiro compounds exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some derivatives show effectiveness against various bacterial strains.
  • Anticancer Activity: Certain spiro compounds have been reported to inhibit cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects: Compounds similar to Spiro[2H-1-benzopyran-2,2'-[2H]indole] have demonstrated potential in protecting neuronal cells from oxidative stress.

The synthesis of Spiro[2H-1-benzopyran-2,2'-[2H]indole] can be approached through several methods:

  • Michael Addition Reactions: Utilizing isatin and activated alkynes to form the spirocyclic structure.
  • Cascade Reactions: Employing organocatalysts to facilitate multi-step reactions that yield spiro derivatives in high yields .
  • Oxidative Coupling: Tandem oxidative coupling methods can also be applied to synthesize this compound effectively .

The unique properties of Spiro[2H-1-benzopyran-2,2'-[2H]indole] make it valuable in various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it is explored for drug development targeting infectious diseases and cancer.
  • Material Science: Its structural properties may find applications in the development of novel materials with specific optical or electronic characteristics.

Studies have shown that spiro compounds can interact with various biological targets. For instance:

  • Protein Binding Studies: Investigating how these compounds bind to proteins can reveal their mechanisms of action.
  • Cellular Uptake Mechanisms: Understanding how these compounds enter cells may provide insights into their bioavailability and efficacy.

Several compounds share structural similarities with Spiro[2H-1-benzopyran-2,2'-[2H]indole]. These include:

Compound NameStructural FeaturesUnique Aspects
SpironolactoneSteroidal structure with spirocyclic coreUsed as a diuretic; has distinct pharmacological effects
SpiropentadieneBicyclic structure with strained ringsKnown for high reactivity due to ring strain
SpirooxindoleContains oxindole moietyExhibits significant anticancer activity

Uniqueness of Spiro[2H-1-benzopyran-2,2'-[2H]indole: Unlike many other spiro compounds, this particular molecule combines both benzopyran and indole structures, enhancing its potential for diverse biological activities and applications in medicinal chemistry. Its specific functional groups further differentiate it from other similar compounds.

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1498-88-0

General Manufacturing Information

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-: INACTIVE

Dates

Modify: 2023-08-15

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